

# Application Notes and Protocols for As<sub>2</sub>Se<sub>3</sub> Waveguide Fabrication

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## Compound of Interest

Compound Name: Arsenic triselenide

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This document provides detailed application notes and protocols for the fabrication of **arsenic triselenide** (As<sub>2</sub>Se<sub>3</sub>) waveguides, critical components in mid-infrared (mid-IR) photonics for applications including biochemical sensing and spectroscopy. The following sections outline the primary fabrication techniques, present key quantitative data in a comparative format, and offer detailed experimental protocols.

## Overview of Fabrication Techniques

The fabrication of high-quality As<sub>2</sub>Se<sub>3</sub> waveguides is paramount for the development of integrated mid-IR optical devices. The primary goal is to create structures that efficiently guide light with minimal propagation loss. The most common fabrication workflows involve a combination of thin-film deposition, patterning, and etching or lift-off processes.

The selection of a specific fabrication technique depends on the desired waveguide geometry, performance requirements (e.g., low loss), and available cleanroom facilities. The main approaches are:

- **Pattern, Etch, and Deposit:** This is a widely used method where the As<sub>2</sub>Se<sub>3</sub> film is first deposited, followed by photolithographic patterning of a mask, and subsequent etching of the chalcogenide glass to define the waveguide. A final cladding layer is often deposited to protect the waveguide.

- **Lift-Off Process:** In this alternative method, a sacrificial layer (e.g., photoresist or SiO<sub>2</sub>) is patterned first to create a mold. The As<sub>2</sub>Se<sub>3</sub> film is then deposited over the entire substrate, and the sacrificial layer is subsequently removed, lifting off the unwanted chalcogenide material and leaving the desired waveguide structure.[\[1\]](#)[\[2\]](#)
- **Direct UV Patterning:** This technique leverages the photosensitivity of As<sub>2</sub>Se<sub>3</sub>. Exposure to UV light can directly alter the refractive index of the material (a phenomenon known as photodarkening), creating a waveguide channel without the need for physical etching.[\[3\]](#)[\[4\]](#) This method can be followed by a selective chemical etch, as the UV-exposed areas exhibit a different dissolution rate.[\[3\]](#)

## Quantitative Data Summary

The following tables summarize key quantitative parameters extracted from various fabrication processes for As<sub>2</sub>Se<sub>3</sub> and similar chalcogenide waveguides. This data is essential for process development and for comparing the outcomes of different techniques.

Table 1: Thin-Film Deposition Parameters

| Deposition Method         | Material                        | Deposition Rate | Base Pressure (Torr) | Source Temperature (°C) | Resulting Film Thickness (μm) | Reference(s) |
|---------------------------|---------------------------------|-----------------|----------------------|-------------------------|-------------------------------|--------------|
| Thermal Evaporation       | As <sub>2</sub> Se <sub>3</sub> | 8-10 nm/s       | 2 x 10 <sup>-6</sup> | N/A                     | 1.0 - 2.5                     | [3]          |
| Thermal Evaporation       | As <sub>2</sub> S <sub>3</sub>  | 0.1-0.3 nm/s    | 3 x 10 <sup>-7</sup> | 315                     | 0.9, 2.6                      | [5]          |
| Thermal Evaporation       | As <sub>2</sub> Se <sub>3</sub> | N/A             | N/A                  | N/A                     | 4.0                           | [6][7]       |
| Pulsed Laser Deposition   | As <sub>2</sub> S <sub>3</sub>  | N/A             | N/A                  | N/A                     | 5.0                           | [8]          |
| Electron-Beam Evaporation | As <sub>2</sub> S <sub>3</sub>  | N/A             | N/A                  | N/A                     | 0.3                           | [1]          |

Table 2: Dry Etching Parameters for Rib Waveguides

| Etchant Gases | ICP Power (W) | RF Power (W) | Chamber Pressure (mTorr) | Etch Depth (μm) | Substrate Material         | Reference(s) |
|---------------|---------------|--------------|--------------------------|-----------------|----------------------------|--------------|
| CF4 and CHF3  | 500           | 100          | 6                        | 3.0             | Thermally Oxidized Silicon | [6][7]       |
| CHF3          | N/A           | N/A          | N/A                      | 0.4 - 0.9       | Thermally Oxidized Silicon | [5]          |
| CF4 and O2    | N/A           | 600          | N/A                      | N/A             | N/A                        | [9]          |

Table 3: Reported Optical Propagation Losses

| Waveguide Material              | Fabrication Highlights                  | Wavelength (nm) | Propagation Loss (dB/cm) | Reference(s) |
|---------------------------------|---|-----------------|--------------------------|--------------|
| As <sub>2</sub> Se <sub>3</sub> | Thermal Evaporation, ICP Dry Etching    | 1550            | 1.4                      | [6][7][10]   |
| As <sub>2</sub> S <sub>3</sub>  | Thermal Evaporation, ICP Dry Etching    | 1550            | 0.05                     | [5]          |
| As <sub>2</sub> S <sub>3</sub>  | Thermal Evaporation, ICP Dry Etching    | 1310            | 0.08                     | [5]          |
| As <sub>2</sub> Se <sub>3</sub> | UV Patterning (Photodarkening)          | 980             | ~1.0                     | [3][4]       |
| As <sub>2</sub> Se <sub>3</sub> | UV Patterning followed by Chemical Etch | 980             | ~2.0                     | [3]          |
| As <sub>2</sub> S <sub>3</sub>  | Pulsed Laser Deposition, Photodarkening | >1200           | <0.2                     | [8]          |

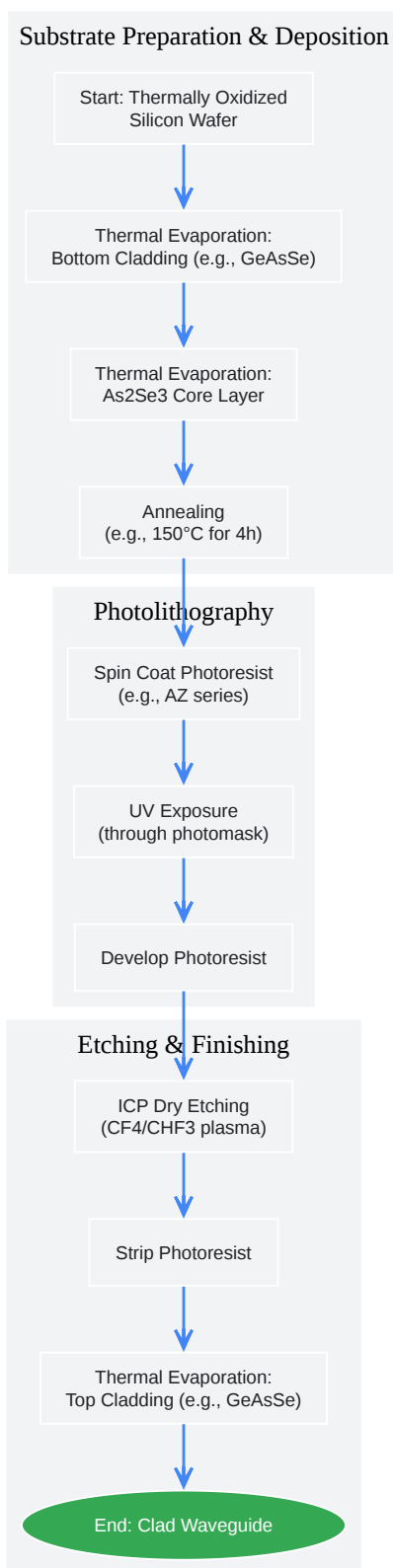
## Experimental Protocols and Workflows

This section provides detailed, step-by-step protocols for the most common As<sub>2</sub>Se<sub>3</sub> waveguide fabrication techniques.

### Protocol 1: Rib Waveguide Fabrication via Thermal Evaporation and Dry Etching

This protocol is a standard method for creating high-quality rib waveguides with well-defined geometries and has demonstrated low propagation losses.[6][7]

Experimental Workflow Diagram:



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Caption: Workflow for As<sub>2</sub>Se<sub>3</sub> rib waveguide fabrication via etching.

### Methodology:

- **Substrate Preparation:** Begin with a thermally oxidized silicon wafer, which serves as the substrate.
- **Bottom Cladding Deposition:** Deposit a lower-index bottom cladding layer, such as  $\text{Ge}_{11.5}\text{As}_{24}\text{Se}_{64.5}$ , onto the substrate using thermal evaporation. A typical thickness is 1  $\mu\text{m}$ .[\[7\]](#)
- **$\text{As}_2\text{Se}_3$  Core Layer Deposition:** Subsequently, deposit the  $\text{As}_2\text{Se}_3$  core layer, also via thermal evaporation. A common thickness for the core is 4  $\mu\text{m}$ .[\[7\]](#)
- **Annealing:** Anneal the deposited films in a controlled atmosphere (e.g., vacuum or inert gas) at a temperature below the glass transition temperature. A typical process is 150°C for 4 hours to reduce scattering losses and stabilize the film.[\[7\]](#)
- **Photolithography:**
  - Apply an AZ series photoresist onto the  $\text{As}_2\text{Se}_3$  surface using spin coating to achieve a uniform layer.
  - Define the waveguide pattern by exposing the photoresist to UV light through a photomask in a standard mask aligner.
  - Develop the photoresist to reveal the patterned mask.
- **Inductively Coupled Plasma (ICP) Dry Etching:**
  - Place the patterned wafer into an ICP-reactive ion etcher.
  - Use a gas mixture of  $\text{CF}_4$  and  $\text{CHF}_3$  to etch the  $\text{As}_2\text{Se}_3$  layer.[\[7\]](#)
  - Set the process parameters: ICP power to 500 W, HF power to 100 W, and chamber pressure to 6 mTorr.[\[7\]](#)
  - Etch to the desired depth (e.g., 3  $\mu\text{m}$ ) to form the rib structure.[\[7\]](#)
- **Resist Stripping:** Remove the remaining photoresist mask using a suitable solvent.

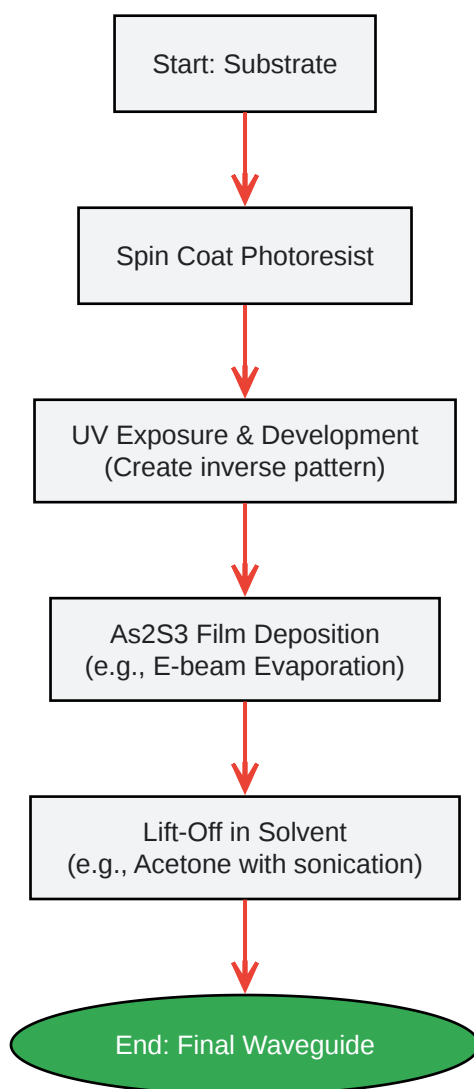
- Top Cladding Deposition: Deposit a top cladding layer (e.g., 1  $\mu\text{m}$  of  $\text{Ge}_{11.5}\text{As}_{24}\text{Se}_{64.5}$ ) to protect the waveguide core and ensure symmetric light confinement.<sup>[7]</sup>

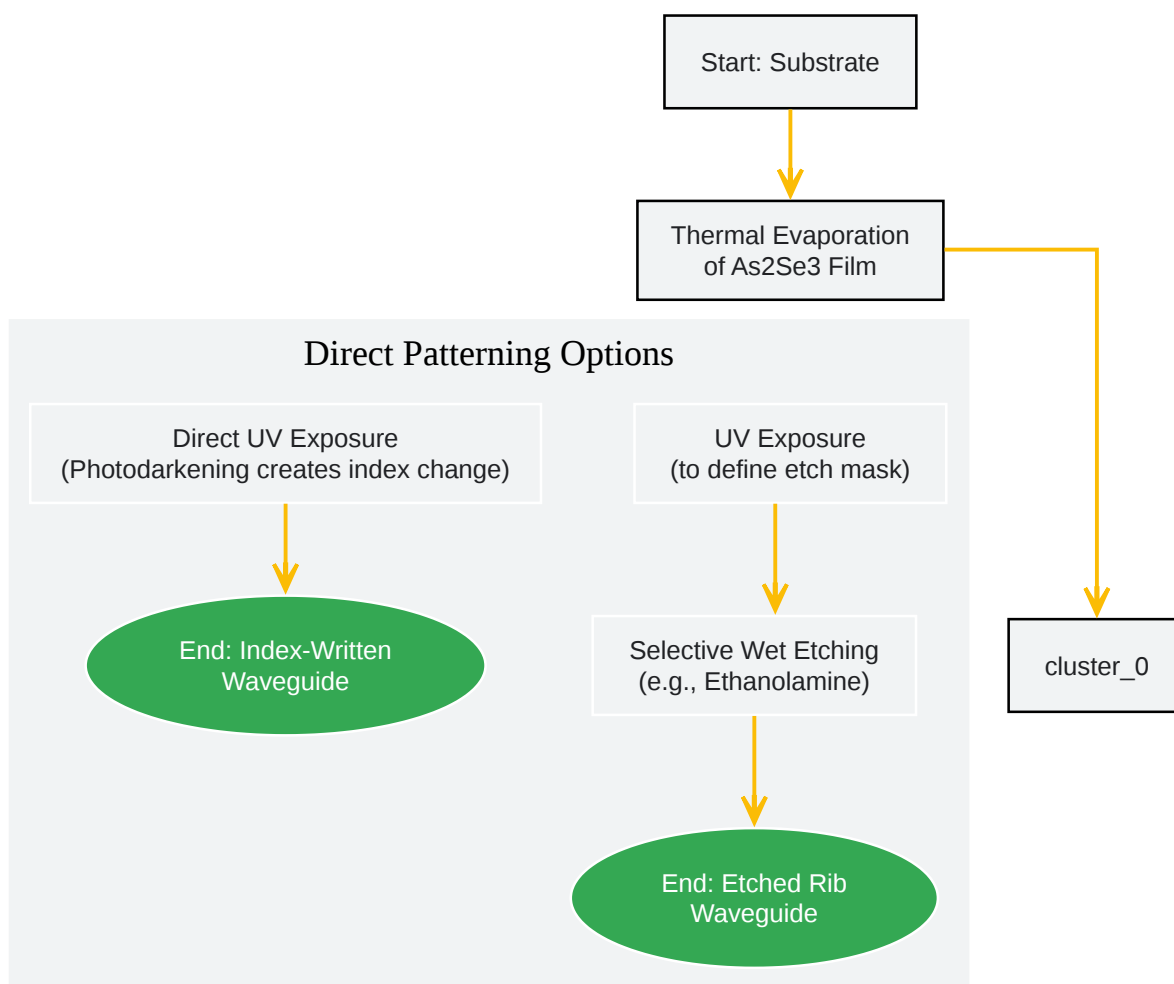
## Protocol 2: Waveguide Fabrication via Photoresist Lift-Off

The lift-off technique is an alternative to direct etching that can be advantageous for certain materials and geometries, potentially leading to smoother sidewalls.

Experimental Workflow Diagram:







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